molecular formula C8H10INO B12991019 2-Amino-2-(3-iodophenyl)ethan-1-ol

2-Amino-2-(3-iodophenyl)ethan-1-ol

Cat. No.: B12991019
M. Wt: 263.08 g/mol
InChI Key: DVVISPFLNUQZPZ-UHFFFAOYSA-N
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Description

2-Amino-2-(3-iodophenyl)ethan-1-ol is an aromatic amino alcohol characterized by a phenyl ring substituted with an iodine atom at the meta position and an ethanolamine side chain (-NH₂ and -OH groups on adjacent carbons). The iodine substituent imparts significant steric bulk and polarizability, which may influence binding affinity in biological systems or crystallization behavior .

Properties

Molecular Formula

C8H10INO

Molecular Weight

263.08 g/mol

IUPAC Name

2-amino-2-(3-iodophenyl)ethanol

InChI

InChI=1S/C8H10INO/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8,11H,5,10H2

InChI Key

DVVISPFLNUQZPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)C(CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-iodophenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 3-iodobenzaldehyde.

    Reductive Amination: The 3-iodobenzaldehyde undergoes reductive amination with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride to form 3-iodobenzylamine.

    Hydroxylation: The 3-iodobenzylamine is then subjected to hydroxylation using a suitable oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to introduce the hydroxyl group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic

Biological Activity

2-Amino-2-(3-iodophenyl)ethan-1-ol, also known as (2S)-2-amino-2-(3-iodophenyl)-ethan-1-ol hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features an amino group, an iodophenyl moiety, and an ethan-1-ol structure. The presence of iodine enhances its lipophilicity and may influence its interaction with biological targets. Its hydrochloride form increases solubility, making it suitable for various biological applications.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study evaluated its effectiveness against several bacterial strains, demonstrating significant inhibition of growth. The minimum inhibitory concentration (MIC) values were found to be low, suggesting potent antimicrobial properties.

Bacterial Strain MIC (µg/mL)
Escherichia coli15
Staphylococcus aureus10
Pseudomonas aeruginosa20

These findings indicate that the compound could be a candidate for developing new antimicrobial agents.

2. Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies revealed that the compound induces cytotoxicity in human cancer cells, particularly HepG2 (liver cancer) and MCF7 (breast cancer) cells.

The IC50 values for these cell lines were reported as follows:

Cell Line IC50 (µM)
HepG212
MCF715

The mechanism of action appears to involve the induction of apoptosis and modulation of cell cycle progression, which warrants further investigation into its therapeutic applications .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the iodophenyl group may engage in hydrophobic interactions within enzyme active sites or receptor binding pockets. This dual interaction could lead to the modulation of various signaling pathways involved in cell proliferation and survival .

Case Studies

A series of case studies have been conducted to evaluate the efficacy of this compound in vivo:

Case Study 1: Antitumor Efficacy

In a murine model of breast cancer, administration of this compound resulted in a significant reduction in tumor volume compared to control groups. Histological analysis showed increased apoptosis in tumor tissues treated with the compound.

Case Study 2: Antimicrobial Efficacy

In a clinical setting, patients with bacterial infections resistant to conventional antibiotics were treated with formulations containing this compound. Results indicated a marked improvement in infection resolution rates, suggesting its potential as an alternative treatment option .

Scientific Research Applications

Chemistry

In organic synthesis, 2-Amino-2-(3-iodophenyl)ethan-1-ol serves as a building block for creating complex organic molecules and pharmaceuticals. It can undergo various chemical reactions:

  • Oxidation : Converts to ketones or aldehydes.
  • Reduction : Forms different amines or alcohols.
  • Substitution : The iodophenyl group can participate in nucleophilic substitution reactions.

Biology

The compound has been studied for its potential biological activities:

  • Antimicrobial Properties : Preliminary studies indicate that it may inhibit bacterial growth, suggesting potential use in antimicrobial therapies.
    Activity TypeDescriptionReferences
    AntimicrobialInhibits growth of various bacteria
    AnticancerInduces apoptosis in cancer cells
    Enzyme InteractionModulates activity of specific enzymes

Medicine

Research into its therapeutic potential has yielded promising results:

  • Anticancer Activity : Studies have shown that the compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involves modulation of key signaling pathways related to cell cycle regulation.

    A notable study published in the Journal of Medicinal Chemistry demonstrated a dose-dependent decrease in cell viability with significant cytotoxicity at micromolar concentrations. The compound's ability to activate apoptotic pathways through caspase activation was highlighted as a key mechanism.

Case Study 1: Anticancer Activity

In vitro studies indicated that treatment with this compound led to significant reductions in the viability of cancer cells. The IC50 values suggested substantial cytotoxic effects at low concentrations, linking these effects to the activation of apoptotic pathways.

Case Study 2: Antimicrobial Properties

A series of experiments conducted on various bacterial strains revealed that the compound exhibited notable antimicrobial activity. This positions it as a candidate for further research into its use as an antibacterial agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Comparisons

The following compounds share the amino alcohol backbone but differ in substituents and functional groups:

2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol (CAS: 1245697-83-9)
  • Substituents : 3-chloro, 2-fluoro, -NH₂, -OH.
  • Key Differences : The presence of chlorine and fluorine introduces smaller halogens compared to iodine, reducing steric hindrance and polarizability. The electron-withdrawing nature of fluorine may enhance the acidity of the hydroxyl group .
1-(2-Amino-6-nitrophenyl)ethanone (CAS: 56515-63-0)
  • Substituents: 2-amino, 6-nitro, ketone group.
  • Key Differences : Replaces the hydroxyl group with a ketone and adds a nitro group. The nitro group increases electrophilicity and may confer explosive or reactive properties, contrasting with the iodine’s stability in the target compound .
α-(N-Benzyl-N-methylamino)-m-hydroxyacetophenone (CAS: 260-431-7)
  • Substituents: 3-hydroxyphenyl, benzyl-methyl-amino, ketone.

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Physical State Solubility
2-Amino-2-(3-iodophenyl)ethan-1-ol C₈H₁₀INO 263.08 3-Iodo, -NH₂, -OH Solid* Low (organic solvents)
2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol C₈H₈ClFNO 203.61 3-Cl, 2-F, -NH₂, -OH Solid Moderate (aqueous HCl)
1-(2-Amino-6-nitrophenyl)ethanone C₈H₈N₂O₃ 180.16 2-NH₂, 6-NO₂, ketone Solid Low (polar aprotic solvents)

*Inferred from analogs; crystallographic data for similar compounds often rely on programs like SHELXL for refinement .

Key Observations :

  • Iodine vs. Smaller Halogens : The iodine atom in the target compound increases molecular weight and may reduce solubility in polar solvents compared to chloro/fluoro analogs.
  • Hydroxyl vs.

Q & A

Q. What are the recommended synthetic routes for 2-Amino-2-(3-iodophenyl)ethan-1-ol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 3-iodobenzaldehyde with nitromethane under Henry reaction conditions forms a nitroalkane intermediate, followed by catalytic hydrogenation to yield the amino alcohol. Optimization involves adjusting pH, temperature (e.g., 25–50°C), and catalyst loading (e.g., 5–10% Pd/C for hydrogenation). Purity is enhanced via recrystallization using ethanol/water mixtures .
  • Key Parameters :
StepReagents/ConditionsYield (%)Purity (HPLC)
Nitroalkane formation3-Iodobenzaldehyde, nitromethane, KOH (pH 10–12)65–75>85%
ReductionH₂, Pd/C (5–10 wt%), EtOH, 50°C80–90>95%

Q. How is the structural configuration of this compound confirmed experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining stereochemistry. Crystals grown via slow evaporation in ethanol are analyzed using SHELX programs (e.g., SHELXL for refinement). Key metrics include bond angles (C-I bond ~2.09 Å) and R-factor (<0.05). Complementary techniques:
  • FT-IR : NH₂ stretching (~3350 cm⁻¹), OH (~3200 cm⁻¹).
  • NMR : ¹H NMR (DMSO-d₆) δ 7.45–7.70 (aromatic protons), δ 4.80 (OH), δ 3.10 (NH₂) .

Q. What solvent systems are suitable for solubility and stability studies of this compound?

  • Methodological Answer : Solubility is tested in DMSO, ethanol, and aqueous buffers (pH 2–9). Stability is assessed via accelerated degradation studies (40°C/75% RH for 4 weeks). HPLC monitors degradation products (e.g., deiodination or oxidation). Ethanol is preferred for short-term storage (<1% degradation at 4°C over 30 days) .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved, and what chiral stationary phases are effective?

  • Methodological Answer : Chiral HPLC using cellulose-based columns (e.g., Chiralpak IC) with hexane:isopropanol (80:20) + 0.1% diethylamine resolves enantiomers (α >1.5). Preparative-scale resolution employs simulated moving bed (SMB) chromatography. Circular dichroism (CD) confirms absolute configuration .
  • Chromatographic Conditions :
ColumnMobile PhaseFlow RateRetention Time (min)
Chiralpak ICHexane:IPA (80:20) + 0.1% DEA1.0 mL/minR-enantiomer: 12.3; S-enantiomer: 14.8

Q. What computational methods predict the compound’s binding affinity to neurological targets (e.g., amyloid-beta)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with Aβ₁–₄₂. Parameters:
  • Grid Box : 60 × 60 × 60 Å centered on Aβ’s hydrophobic core.
  • Force Field : CHARMM36.
    Results show hydrogen bonding between the amino group and Asp23 (ΔG ≈ −8.2 kcal/mol). DFT calculations (B3LYP/6-31G*) optimize geometry and electronic properties .

Q. How does the iodine substituent influence the compound’s stability under photolytic conditions?

  • Methodological Answer : Photostability is tested using a xenon arc lamp (ICH Q1B guidelines). Samples in quartz cuvettes are irradiated (310–800 nm) for 48 hrs. LC-MS identifies degradation products (e.g., deiodinated derivatives at m/z 178.1). The iodine atom increases susceptibility to UV-induced cleavage, requiring storage in amber vials .

Q. What strategies mitigate batch-to-batch variability in scaled-up synthesis?

  • Methodological Answer : Process Analytical Technology (PAT) tools monitor critical quality attributes (CQAs):
  • In-line FT-IR : Tracks nitroalkane intermediate formation.
  • DoE (Design of Experiments) : Optimizes hydrogenation pressure (15–30 bar) and catalyst recycling.
    Batch consistency improves with ≤5% RSD in yield and ≥99.5% enantiomeric excess (ee) .

Data Contradictions and Resolution

  • vs. 14 : Conflicting solubility data in ethanol (: high solubility; : moderate). Resolution: Solubility varies with crystallinity—recrystallized batches show lower solubility.
  • vs. 9 : Discrepant biological activity reports. Resolution: Activity depends on enantiopurity; R-enantiomer shows 10× higher Aβ inhibition than S-enantiomer .

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